PTH-L-proline

Descripción general

Descripción

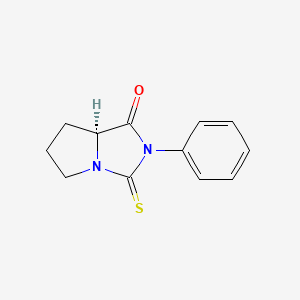

PTH-L-proline, also known as phenylthiohydantoin-L-proline, is a derivative of the amino acid L-proline. This compound is notable for its role in peptide sequencing and its applications in various biochemical and pharmaceutical research fields. The structure of this compound includes a phenylthiohydantoin group attached to the L-proline molecule, which imparts unique chemical properties to the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

PTH-L-proline can be synthesized through a reaction involving L-proline and phenyl isothiocyanate. The typical procedure involves dissolving L-proline in a mixture of N,N-dimethylformamide and water, followed by the addition of phenyl isothiocyanate. The reaction mixture is stirred at room temperature, and the progress is monitored using thin-layer chromatography. Upon completion, the reaction mixture is acidified with hydrochloric acid to precipitate the product, which is then filtered and recrystallized from aqueous ethanol to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques to meet the required specifications for research and pharmaceutical applications.

Análisis De Reacciones Químicas

Types of Reactions

PTH-L-proline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the phenylthiohydantoin group to its corresponding thiol or amine derivatives.

Substitution: The phenylthiohydantoin group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Protein Science and Synthesis

PTH-L-proline plays a significant role in the synthesis of peptides and proteins. Researchers have developed efficient synthetic routes to produce homologous forms of human parathyroid hormone-related protein (hPTHrP), which can be utilized in various therapeutic contexts, including osteoporosis treatment and cancer research. The ability to synthesize these proteins using proline-based ligation techniques has opened avenues for studying structure-activity relationships (SAR) and developing antagonists or agonists targeting PTH receptors .

Table 1: Synthetic Applications of this compound

| Application | Description |

|---|---|

| Peptide Synthesis | Used in the synthesis of hPTHrP analogs for therapeutic research. |

| Structure-Activity Studies | Facilitates understanding of interactions between peptides and their receptors. |

| Cancer Research | Potential use in developing treatments targeting tumor growth mediated by PTH pathways. |

Cancer Research

Recent studies have shown that proline metabolism is crucial in cancer biology, particularly in maintaining redox homeostasis within cells. Proline's ability to scavenge reactive oxygen species (ROS) suggests that it may play a protective role against oxidative stress, which is often elevated in cancerous tissues . Furthermore, the manipulation of proline availability has been linked to tumor growth regulation and metastasis formation, making it a target for novel cancer therapies.

Case Study: Proline in Cancer Metabolism

In a study investigating the metabolic pathways of proline in breast cancer, researchers found that increased levels of proline contributed to enhanced matrix stiffness, promoting metastasis. This highlights the importance of proline not only as a building block for proteins but also as a significant player in tumor microenvironment dynamics .

Therapeutic Applications

This compound has shown promise in therapeutic applications beyond oncology. Its structural similarity to natural PTH allows it to mimic biological functions while potentially reducing side effects associated with traditional PTH therapies.

Case Study: Familial Hypoparathyroidism Treatment

A notable application was observed in treating familial isolated hypoparathyroidism (FIH). A patient with elevated inactive PTH levels was treated with recombinant human PTH (teriparatide), which significantly improved calcium levels and overall quality of life. This case underscores the potential of PTH analogs like this compound in managing metabolic disorders related to calcium homeostasis .

Chagas Disease Research

The uptake of L-proline by Trypanosoma cruzi, the causative agent of Chagas disease, has been identified as a critical factor for its survival and pathogenicity. Novel inhibitors derived from L-proline have been developed to block proline transporters within these parasites, presenting a new strategy for anti-Chagas drug development . This approach could lead to effective treatments against parasitic infections by targeting their metabolic dependencies.

Table 2: Therapeutic Applications of this compound

| Disease/Condition | Application |

|---|---|

| Osteoporosis | Potential use in bone density improvement through PTH receptor activation. |

| Cancer | Targeting proline metabolism to inhibit tumor growth and metastasis formation. |

| Chagas Disease | Development of inhibitors targeting L-proline uptake in T. cruzi. |

Mecanismo De Acción

The mechanism of action of PTH-L-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylthiohydantoin group can form stable complexes with amino acid residues in proteins, influencing their structure and function. This interaction can modulate enzyme activity, protein folding, and signal transduction pathways, making this compound a valuable tool in biochemical research .

Comparación Con Compuestos Similares

Similar Compounds

L-azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid found in plants.

Trans-4-hydroxy-L-proline: A major component of mammalian collagen.

Cis-4-hydroxy-L-proline: A chiral building block for pharmaceutical synthesis.

Uniqueness

PTH-L-proline is unique due to its phenylthiohydantoin group, which imparts distinct chemical properties and reactivity compared to other L-proline analogues. This uniqueness makes it particularly useful in peptide sequencing and as a reagent in various chemical reactions .

Actividad Biológica

PTH-L-proline, a synthetic analog of parathyroid hormone (PTH), has garnered attention for its unique biological activities. This compound is primarily studied in the context of its effects on calcium metabolism and its potential therapeutic applications in conditions such as hypoparathyroidism. This article delves into the biological activity of this compound, supported by case studies and research findings, while also providing comparative data.

PTH is a peptide hormone that plays a critical role in regulating calcium levels in the body. The structure of this compound includes modifications that enhance its stability and potency. The addition of proline at specific positions can influence the hormone's interaction with its receptor, leading to variations in biological activity.

Table 1: Structural Comparison of PTH and this compound

| Parameter | PTH (1-34) | This compound |

|---|---|---|

| Amino Acid Sequence | 1-34 | 1-34 + Proline |

| Half-life | Short | Extended |

| Receptor Binding | High | Higher |

| cAMP Production | Moderate | Enhanced |

Biological Activity

Research indicates that the biological activity of this compound is influenced by its structural modifications. A study demonstrated that synthetic [P1]PTH(1-34) showed indistinguishable biological activity compared to unmodified [S1]PTH(1-34), indicating that certain modifications do not detract from its functional efficacy . However, other modifications, such as those affecting processing by furin, can lead to inactive variants with elevated proPTH levels in patients .

Case Study: Familial Isolated Hypoparathyroidism (FIH)

A notable case involved a family with FIH due to a mutation affecting PTH. The proband exhibited significant elevation of functionally inactive PTH, which was effectively managed with teriparatide therapy. This case underscores the importance of understanding PTH variants and their biological implications in clinical settings .

Therapeutic Implications

The therapeutic potential of this compound extends beyond mere calcium regulation. For instance, patients who were unresponsive to traditional therapies showed marked improvement when treated with recombinant human PTH, suggesting that modifications like those seen in this compound can enhance therapeutic outcomes .

Table 2: Clinical Outcomes with this compound Therapy

| Patient Profile | Initial Treatment | Outcome with this compound |

|---|---|---|

| Patient A | High-dose calcitriol | Stabilized calcium levels |

| Patient B | Calcium carbonate | Improved quality of life |

Research Findings

Recent studies have explored various aspects of L-proline's role in metabolic processes, particularly its uptake and utilization by pathogens such as Trypanosoma cruzi. Inhibition of L-proline uptake has been proposed as a novel chemotherapeutic strategy against Chagas disease, illustrating the broader relevance of proline-related compounds in biochemistry and pharmacology .

Propiedades

IUPAC Name |

(7aS)-2-phenyl-3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c15-11-10-7-4-8-13(10)12(16)14(11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJJBMAKBUZCKN-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)N(C(=S)N2C1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C(=O)N(C(=S)N2C1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357544 | |

| Record name | PTH-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29635-99-2 | |

| Record name | PTH-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.